(3R,4R,5R)-3,4-Dihydroxy-5-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-1-methylpyrrolidin-2-one is a synthetic compound designed as a new generation inhibitor of α-mannosidase II. It is a derivative of the natural α-mannosidase II inhibitor swainsonine and belongs to a family of dihydroxypyrrolidine-based inhibitors. []
The synthesis of (3R,4R,5R)-3,4-Dihydroxy-5-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-1-methylpyrrolidin-2-one is described in detail in the paper "Development of new anticancer agents based on [alpha]-mannosidase inhibition." [] The synthesis involves a multistep process starting from a commercially available chiral starting material. The key steps include the formation of the pyrrolidine ring, introduction of the dihydroxy groups, and coupling with (R)-(-)-phenylglycinol.
The molecular structure of (3R,4R,5R)-3,4-Dihydroxy-5-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-1-methylpyrrolidin-2-one has been determined by X-ray crystallography and is described in the paper "GOLGI MANNOSIDASE II complex with (3R,4R,5R)-3,4-Dihydroxy-5-({[(1R)-2-hydroxy-1 phenylethyl]amino}methyl) methylpyrrolidin-2-one." [] The molecule adopts a conformation that allows for optimal interactions with the active site of α-mannosidase II.
(3R,4R,5R)-3,4-Dihydroxy-5-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)-1-methylpyrrolidin-2-one has been investigated as a potential anticancer agent. [] Its ability to inhibit α-mannosidase II could lead to the disruption of glycosylation processes in cancer cells, potentially affecting their growth and survival.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5